molecular formula C11H13FO2S B8610183 Ethyl 2-(4-fluorobenzylthio)acetate

Ethyl 2-(4-fluorobenzylthio)acetate

Cat. No.: B8610183
M. Wt: 228.28 g/mol
InChI Key: PSLNEIWZAKVVTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(4-fluorobenzylthio)acetate is an organosulfur compound characterized by a thioether linkage between a 4-fluorobenzyl group and an ethyl acetate moiety. Its molecular formula is C₁₁H₁₁FO₂S, with a molecular weight of 242.27 g/mol.

Properties

Molecular Formula

C11H13FO2S

Molecular Weight

228.28 g/mol

IUPAC Name

ethyl 2-[(4-fluorophenyl)methylsulfanyl]acetate

InChI

InChI=1S/C11H13FO2S/c1-2-14-11(13)8-15-7-9-3-5-10(12)6-4-9/h3-6H,2,7-8H2,1H3

InChI Key

PSLNEIWZAKVVTR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSCC1=CC=C(C=C1)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

A systematic comparison of Ethyl 2-(4-fluorobenzylthio)acetate with structurally analogous compounds is presented below, focusing on substituent effects, physicochemical properties, and biological relevance.

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference
This compound 4-Fluorobenzylthio, ethyl acetate C₁₁H₁₁FO₂S 242.27 Potential bioactivity (analgesic/anti-inflammatory); lipophilic due to thioether
Ethyl 2-(4-fluorophenoxy)acetate 4-Fluorophenoxy, ethyl acetate C₁₀H₁₁FO₃ 198.19 High synthetic yield (95.6%); phenoxy group enhances polarity
Ethyl 2-[5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl]acetate Chlorophenyl-imidazole, ethyl acetate C₁₉H₁₈ClN₂O₂ 356.81 Anticancer activity; imidazole ring facilitates hydrogen bonding
Ethyl 2-(4-fluoro-2,6-dimethoxyphenyl)acetate 4-Fluoro-2,6-dimethoxyphenyl, ethyl acetate C₁₂H₁₅FO₄ 254.24 Methoxy groups improve solubility; used in agrochemical intermediates
Ethyl 2-(2,4-dichloro-5-[(4-chlorobenzoyl)amino]phenoxy)acetate Dichloro-chlorobenzamido, ethyl acetate C₁₇H₁₄Cl₃NO₄ 402.66 Herbicidal activity; electron-withdrawing Cl groups enhance stability

Key Research Findings and Structural Insights

Imidazole-containing analogs (e.g., , Compound C) exhibit distinct mechanisms, such as intercalation with DNA or enzyme inhibition, due to their nitrogen-rich heterocycles .

Synthetic Accessibility: this compound can be synthesized via nucleophilic substitution reactions, as demonstrated in the synthesis of related intermediates using K₂CO₃ in acetone . Phenoxy-based derivatives (e.g., ) achieve higher yields (95.6%) due to the stability of ether linkages compared to thioethers .

Physicochemical Properties :

  • Lipophilicity : Thioether-containing compounds (logP ~2.5–3.0) are generally more lipophilic than ether or ester analogs (logP ~1.5–2.0), impacting their pharmacokinetic profiles .
  • Solubility : Methoxy-substituted derivatives (e.g., ) show improved aqueous solubility due to polar interactions, whereas halogenated analogs prioritize membrane permeability .

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